5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine
Description
Pyrrolo[2,3-b]pyridines as a Heterocyclic Scaffold: Historical Context and Significance
Pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, represent a crucial class of heterocyclic compounds that have garnered considerable interest in organic and medicinal chemistry. nih.govjuniperpublishers.com This scaffold, which consists of a pyrrole (B145914) ring fused to a pyridine (B92270) ring, is found in various natural products and serves as a core component in many pharmacologically active molecules. juniperpublishers.comnih.gov
The significance of the pyrrolopyridine nucleus stems from its versatile biological activity. Derivatives of this scaffold have demonstrated a wide array of therapeutic applications, including roles as antibacterial, anti-inflammatory, antifungal, antitumor, and antiviral agents. juniperpublishers.comresearchgate.net In modern drug discovery, the 7-azaindole (B17877) framework is prominently utilized as a scaffold for developing kinase inhibitors, which are vital in cancer therapy. nih.gov The FDA-approved drug Pexidartinib (B1662808), a colony-stimulating factor 1 receptor (CSF1R) kinase inhibitor, features a 7-azaindole core, highlighting the scaffold's clinical relevance. nih.gov The development of novel 1H-pyrrolo[2,3-b]pyridine derivatives continues to be an active area of research, with studies focusing on their potential as potent inhibitors for targets like the fibroblast growth factor receptor (FGFR), which is implicated in various cancers. rsc.org
Bioisosteric Relationships with Indoles and Pyrrolopyrimidines in Medicinal Chemistry
A key aspect of the medicinal chemistry of pyrrolo[2,3-b]pyridines is their role as a bioisostere of indoles and pyrrolopyrimidines. nih.gov Bioisosterism refers to the principle of substituting one atom or group of atoms in a biologically active molecule with another that has similar physical or chemical properties, with the goal of creating a new compound with improved biological properties. The replacement of a carbon atom in the benzene (B151609) ring of an indole (B1671886) with a nitrogen atom at the 7-position results in the 7-azaindole (pyrrolo[2,3-b]pyridine) structure.
This substitution can lead to significant improvements in physicochemical properties, such as lipophilicity and aqueous solubility, which are critical for drug development. nih.gov For example, in the development of cannabinoid receptor agonists, azaindole analogs were designed as bioisosteres of indoles to achieve better physicochemical characteristics. nih.gov This strategy is frequently employed in structure-activity relationship (SAR) studies to probe the molecular interactions between a ligand and its biological target. nih.gov By comparing the activity of an indole with its azaindole or pyrrolopyrimidine counterpart, medicinal chemists can gain insights into the importance of specific hydrogen bonding interactions or other electronic effects, ultimately leading to the design of more potent and selective drugs. nih.govresearchgate.net
Structural Characteristics and Core Features of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine
This compound is a specific derivative of the 7-azaindole scaffold. Its core structure is the bicyclic pyrrolo[2,3-b]pyridine system. The key substitutions on this core are a chlorine atom at the 5-position of the pyridine ring and an amine group at the 4-position.
The presence of the chlorine atom, an electron-withdrawing group, can significantly influence the electronic properties of the aromatic system and may provide a vector for further chemical modification. The amine group at the C4 position is a key functional group that can act as a hydrogen bond donor, which is often crucial for binding to biological targets such as the hinge region of protein kinases. The pyrrole nitrogen (N1) provides another site for potential hydrogen bonding or substitution. These structural features make the compound a valuable building block in the synthesis of more complex molecules for drug discovery programs. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1040683-00-8 bldpharm.com |
| Molecular Formula | C₇H₆ClN₃ bldpharm.com |
| Molecular Weight | 167.60 g/mol bldpharm.com |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Pexidartinib |
| Indole |
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDLKNOVHGITIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649819 | |
| Record name | 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040683-00-8 | |
| Record name | 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 Chloro 1h Pyrrolo 2,3 B Pyridin 4 Amine and Its Derivatives
Strategies for Pyrrolo[2,3-b]pyridine Ring System Construction
The construction of the bicyclic pyrrolo[2,3-b]pyridine core can be approached in two primary ways: by forming the pyridine (B92270) ring onto a pre-existing pyrrole (B145914) or by annulating a pyrrole ring onto a pyridine precursor. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Building the pyridine ring onto a pyrrole template is a viable, though less common, strategy for synthesizing 7-azaindole (B17877) derivatives. This approach typically involves the cyclocondensation of a functionalized pyrrole with a three-carbon component to form the six-membered pyridine ring.
One effective method involves a cyclo-condensation reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with various active methylene (B1212753) compounds in the presence of acetic acid and a catalytic amount of hydrochloric acid. ajol.info This reaction constructs the substituted pyridine ring, leading to the formation of new 1H-pyrrolo[2,3-b]pyridine derivatives. ajol.info
Another proposed mechanism for forming the pyridine moiety involves a domino indole-cleavage/cyclocondensation reaction. uni-rostock.de This process starts with a nucleophilic attack from a pyrrole-based enamine onto a substituted indole (B1671886). Following a series of steps including the coordination of a Lewis acid (e.g., AlCl₃) to the indole's carbonyl group, an annulated intermediate is formed. Subsequent aromatization and cleavage of the original indole ring result in the desired pyridine ring fused to the pyrrole core. uni-rostock.de
The most prevalent and versatile strategy for the synthesis of 7-azaindoles involves the annulation of a pyrrole ring onto a pre-existing, appropriately substituted pyridine core. researchgate.net This approach allows for greater control over the substitution pattern on the pyridine portion of the molecule. Several classic and modern synthetic methods have been adapted for this purpose.
Modified versions of the Madelung and Reissert syntheses are employed, starting from 2-aminopyridine (B139424) derivatives to construct the fused pyrrole ring. researchgate.net A more contemporary approach involves the reaction of a halogenated aminopyridine with an alkyne. For instance, 2-bromo-6-chloropyridin-3-amine (B580393) can be reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and copper(I) iodide. guidechem.com The resulting ethynylpyridine derivative is then treated with a strong base, such as potassium tert-butoxide, to induce cyclization and formation of the pyrrole ring. guidechem.com
Microwave-assisted synthesis has also proven efficient. The reaction of 3-iodo-N-substituted pyridin-2-amine with a terminal alkyne can be performed under microwave irradiation to generate 1,2-disubstituted 7-azaindoles. researchgate.net
Precursor Design and Chemical Transformations
The successful synthesis of complex molecules like 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine hinges on the rational design of precursor molecules and the strategic application of chemical transformations to build and functionalize the target scaffold.
Intramolecular cyclization of functionalized pyridine precursors is a key step in many synthetic routes. The design of these precursors involves installing reactive groups at appropriate positions on the pyridine ring that can react to form the five-membered pyrrole ring.
A common strategy involves creating a substituted 3-aminopyridine (B143674) bearing an ethynyl (B1212043) group at the 2-position. For example, a precursor like 6-chloro-2-((trimethylsilyl)ethynyl)pyridin-3-amine can be synthesized and subsequently cyclized. guidechem.com The cyclization is typically base-mediated, where a strong base like potassium tert-butoxide facilitates the intramolecular nucleophilic attack of the amino group onto the alkyne, leading to the formation of the pyrrole ring. guidechem.com This type of 5-endo-trig cyclization is a powerful tool for constructing the bicyclic system. nih.gov
Complex substituted pyrrolopyridines are often assembled through multi-step synthetic sequences that introduce the required functional groups in a controlled manner. These routes provide the flexibility to build a library of analogs for structure-activity relationship (SAR) studies. nih.govresearchgate.net
A typical multi-step synthesis might begin with a commercially available starting material, such as 4-chloro-1H-pyrrolo[2,3-b]pyridine. researchgate.net The synthesis can proceed through the following sequence of reactions:
Protection: The pyrrole nitrogen is protected, often with a group like (2-(trimethylsilyl)ethoxy)methyl (SEM) or triisopropylsilyl (TIPS), to prevent unwanted side reactions in subsequent steps. researchgate.net
Functionalization: Key functional groups are introduced. This can involve palladium-catalyzed cross-coupling reactions to install amino groups or other substituents. researchgate.net For example, a Pd-catalyzed coupling reaction with an amine like N-methylcyclohexylamine can be used to introduce the amino group at the C4-position. researchgate.net
Deprotection: The protecting group is removed in the final step to yield the target compound. researchgate.net
Another multi-step approach starts with simpler precursors like 2-aminonicotinonitriles and involves a series of classical reactions such as the Sandmeyer reaction, amination, Thorpe-Ziegler reaction, hydrolysis, and a final cyclisation step to build the fused ring system. researchgate.net
| Step | Transformation | Reagents and Conditions | Purpose |
|---|---|---|---|
| 1 | N-H Protection | TIPSCl, NaH, DMF | Protect the pyrrole nitrogen for subsequent regioselective functionalization. researchgate.net |
| 2 | C5-Esterification | sec-BuLi, ethyl chloroformate, THF, -78°C | Introduce an ester group at the C5 position via ortho-lithiation. researchgate.net |
| 3 | TIPS Deprotection | TBAF, THF, room temp. | Remove the silyl (B83357) protecting group. researchgate.net |
| 4 | Saponification | 1 M NaOH, EtOH, 60°C | Convert the ethyl ester to a carboxylic acid. researchgate.net |
| 5 | Amidation | CDI, DMF, then NH₄OH | Convert the carboxylic acid to a primary amide. researchgate.net |
| 6 | C4-Amination (Cross-Coupling) | Amines, DIPEA, n-BuOH, microwave, 150-160°C | Introduce the desired amine at the C4 position. researchgate.net |
Cross-Coupling Reactions in Pyrrolo[2,3-b]pyridine Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of the pyrrolo[2,3-b]pyridine core. osi.lvcapes.gov.br Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds, providing access to a wide array of derivatives. nih.govosi.lvmdpi.com
In the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a particularly effective strategy involves a specific sequence of cross-coupling reactions. The route often relies on a chemoselective Suzuki-Miyaura cross-coupling first, which is performed on a di-halogenated intermediate like 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine. nih.gov This reaction selectively installs an aryl group at the more reactive C2 position. Subsequently, a Buchwald-Hartwig amination is carried out to introduce a primary or secondary amine at the C4 position. nih.gov The success of the second step often requires the protection of the pyrrole nitrogen. nih.gov
Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki–Miyaura, Buchwald–Hartwig Amination)
Palladium-catalyzed cross-coupling reactions are cornerstone techniques for forming carbon-carbon and carbon-nitrogen bonds, providing powerful tools for derivatizing the 7-azaindole scaffold. acs.org
The Suzuki-Miyaura coupling is widely employed to introduce aryl or heteroaryl substituents. libretexts.org This reaction typically involves the coupling of a halo-azaindole with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov For instance, 3,5-diarylated-7-azaindoles can be synthesized through successive Suzuki-Miyaura reactions on a di-halogenated precursor. nih.gov The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and preventing side reactions like protodeboronation. nih.gov
The Buchwald-Hartwig amination provides a direct route to synthesize amino-substituted azaindoles by coupling halo-azaindoles with a wide array of primary and secondary amines. wikipedia.orgmit.edu This method is particularly valuable as it often circumvents the harsher conditions required for traditional nucleophilic aromatic substitution (SNAr) reactions. nih.gov The development of specialized palladium precatalysts and biaryl phosphine (B1218219) ligands (e.g., RuPhos, XPhos) has enabled these reactions to proceed under mild conditions, even with unprotected N-H groups on the azaindole ring, which can otherwise complicate the catalytic cycle. nih.govnih.govbeilstein-journals.org Efficient coupling of various amines with 4-chloro-7-azaindole (B22810) derivatives has been successfully demonstrated using these advanced catalytic systems. nih.govnih.gov
| Reaction Type | Substrate | Coupling Partner | Catalyst System (Catalyst/Ligand) | Base | Yield | Reference |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 1-Tosyl-3-iodo-5-bromo-7-azaindole | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Good to Excellent | nih.gov |
| Buchwald-Hartwig | 4-Chloro-7-azaindole | N-Methylpiperazine | RuPhos Precatalyst / RuPhos | LiHMDS | 94% | nih.gov |
| Buchwald-Hartwig | 5-Bromo-7-azaindole | Morpholine | RuPhos Precatalyst / RuPhos | LiHMDS | 96% | nih.gov |
| Suzuki-Miyaura | 2-Iodo-4-chloro-1-SEM-7-azaindole | (4-(Hydroxymethyl)phenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Moderate | nih.gov |
Chemoselective Functionalization at C-2 and C-4 Positions
Achieving chemoselectivity is a significant challenge in the synthesis of polysubstituted 7-azaindoles due to the multiple reactive sites. Synthetic strategies often rely on the differential reactivity of various positions on the heterocyclic core. For the synthesis of derivatives of this compound, selective functionalization at the C-2 and C-4 positions is of particular interest.
A successful strategy involves a sequence of palladium-catalyzed reactions on a precursor containing different halogen substituents, such as 2-iodo-4-chloro-7-azaindole. nih.gov The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in oxidative addition to palladium(0) allows for a selective Suzuki-Miyaura coupling at the C-2 position. nih.gov Subsequently, the less reactive chloro-substituent at the C-4 position can be targeted in a Buchwald-Hartwig amination reaction under different conditions. nih.gov This orthogonal reactivity is key to building the desired molecular structure in a controlled, stepwise manner.
Functional Group Introduction and Modification Techniques
Beyond cross-coupling, a variety of classical and modern organic reactions are used to install and modify functional groups on the 7-azaindole nucleus.
Acylation and Formylation Reactions (e.g., Vilsmeier Reaction)
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.org It utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). ijpcbs.comsemanticscholar.org When applied to the 7-azaindole scaffold, electrophilic substitution occurs preferentially on the electron-rich pyrrole ring, usually at the C-3 position, to yield 7-azaindole-3-carboxaldehyde derivatives. dtic.mil This reaction provides a valuable intermediate that can be further elaborated into other functional groups.
Acylation can also be achieved through methods like Friedel-Crafts acylation, which introduces acyl groups onto the 7-azaindole ring system, typically at the C-3 position. thieme-connect.com
Introduction of Amine and Carboxamide Functionalities
The introduction of an amine group at the C-4 position of 5-Chloro-1H-pyrrolo[2,3-b]pyridine is a defining feature of the target compound. As discussed, the Buchwald-Hartwig amination is a premier method for this transformation, directly converting the C-4 chlorine to a C-4 amine. nih.govnih.gov
Carboxamide functionalities can be introduced through several routes. One common method involves the coupling of a 7-azaindole bearing a carboxylic acid group with an amine using standard peptide coupling reagents (e.g., HATU, HOBt). Alternatively, an amino-substituted 7-azaindole, such as the title compound, can be acylated with a carboxylic acid chloride or anhydride (B1165640) to form the corresponding amide. Syntheses of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been reported, showcasing methods for constructing this functionality on the azaindole core. nih.gov
Nitro Group Reduction to Amine for Derivative Synthesis
The reduction of a nitro group is a fundamental and reliable method for introducing an amino group onto an aromatic or heteroaromatic ring. In the context of 7-azaindole chemistry, this strategy is frequently used to synthesize amino derivatives. For example, the synthesis of 5-amino-7-azaindole (B19720) can be achieved from 5-nitro-7-azaindole. acs.orgresearchgate.net The nitration of the 7-azaindole core typically occurs on the pyridine ring, and the resulting nitro-intermediate can be reduced under various conditions.
Commonly employed methods for nitro group reduction include:
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).
Metal-Acid Systems: Utilizing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl).
Transfer Hydrogenation: Using a hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst.
Stannous Chloride (SnCl₂): A mild and effective reagent for the selective reduction of nitro groups.
This two-step sequence of nitration followed by reduction provides a versatile pathway to amino-azaindole derivatives that can serve as key building blocks for more complex molecules. mdpi.com
Challenges in Synthetic Procedures and Protecting Group Chemistry
The synthesis of complex 7-azaindole derivatives is not without its difficulties. The presence of multiple nitrogen atoms—one in the pyridine ring and one in the pyrrole ring—can lead to challenges in selectivity and reactivity. The pyrrole N-H is acidic and nucleophilic, often requiring protection to prevent unwanted side reactions during subsequent synthetic steps. thieme-connect.com
The choice of a suitable protecting group is critical. Common protecting groups for the 7-azaindole nitrogen include:
Sulfonyl groups: Tosyl (Ts) or benzenesulfonyl (Bs). nih.govnih.gov
Carbamates: tert-Butoxycarbonyl (Boc).
Alkoxymethyl ethers: [2-(Trimethylsilyl)ethoxy]methyl (SEM). nih.govthieme-connect.com
While these groups can effectively mask the N-H functionality, their subsequent removal can be problematic. For example, the deprotection of the SEM group, often performed under acidic conditions, can be challenging and may lead to the formation of unexpected side products. nih.gov In one instance, the release of formaldehyde (B43269) during SEM deprotection led to the formation of a tricyclic eight-membered 7-azaindole structure. nih.gov Similarly, the removal of sulfonyl groups can require harsh basic conditions that may not be compatible with other functional groups in the molecule. nih.gov
Other challenges include achieving regioselectivity in electrophilic substitution or cross-coupling reactions, potential catalyst inhibition by the nitrogen-rich heterocyclic substrate, and the stability of intermediates. nih.govchim.it Overcoming these obstacles requires careful planning of the synthetic route, optimization of reaction conditions, and strategic use of protecting group chemistry.
Regioselectivity Control in Asymmetric Reactions
Controlling regioselectivity is paramount in the synthesis of complex 7-azaindole derivatives, ensuring that functional groups are introduced at the correct positions on the heterocyclic core. The inherent electronic properties of the 1H-pyrrolo[2,3-b]pyridine scaffold can lead to reactions at multiple sites, primarily the C2 and C3 positions of the pyrrole ring.
Recent strategies have focused on directed metalation and C-H bond activation to achieve high regioselectivity. For instance, the use of N-sulfonyl protecting groups can direct sulfenylation specifically to the C-3 position, avoiding the need for transition-metal catalysts that might contaminate the final product. rsc.orgrsc.org An iodine-catalyzed method has also been developed for the efficient and regioselective C-3 chalcogenation (sulfenylation, selenylation, etc.) of NH-free 7-azaindoles. nih.gov
In the context of asymmetric synthesis, achieving enantioselectivity is a key challenge. While the provided sources focus heavily on regioselectivity, the principles of controlling reaction sites are fundamental before introducing chirality. For example, in the asymmetric α-fluorination of related β-ketocarbonyls, a chiral primary amine catalyst was used, and the enantioselectivity could be switched simply by changing the fluorinating reagent. rsc.org This highlights how reagent control can dictate stereochemical outcomes once regioselectivity is secured. The development of synthetic routes often involves a strategic sequence of cross-coupling reactions, such as a chemoselective Suzuki-Miyaura cross-coupling at C-2 followed by a Buchwald-Hartwig amination at C-4, to build the desired molecular framework with precise regiochemistry. nih.govnih.gov
Table 1: Regioselective Reactions on the 7-Azaindole Core
| Reaction Type | Position | Method | Reference |
| Sulfenylation | C-3 | TBAI-promoted C-H activation of N-sulfonyl protected azaindole | rsc.orgrsc.org |
| Chalcogenation | C-3 | Iodine-catalyzed reaction on NH-free azaindole | nih.gov |
| Metalation | C-6 | Directed metalation-group migration on N7 carbamoyl (B1232498) azaindoles | researchgate.net |
| Cross-Coupling | C-2 | Chemoselective Suzuki-Miyaura | nih.govnih.gov |
| Amination | C-4 | Buchwald-Hartwig | nih.govnih.gov |
Difficulties in Protecting Group Deprotection (e.g., Trimethylsilylethoxymethyl (SEM) Removal)
Protecting groups are essential tools in multi-step organic synthesis to mask reactive functional groups. The trimethylsilylethoxymethyl (SEM) group is frequently used to protect the pyrrole nitrogen in 7-azaindole chemistry due to its stability under various reaction conditions, including cross-coupling and basic hydrolysis. nih.govnih.gov However, the removal of the SEM group often proves to be a significant challenge. nih.govnih.govmdpi.com
The deprotection of N-SEM is frequently problematic, more so than the deprotection of SEM-ethers from alcohols. nih.gov Standard conditions for SEM removal involve acidic treatment, often with trifluoroacetic acid (TFA). During this process, formaldehyde is released as a byproduct. mdpi.com This released formaldehyde can then participate in unwanted side reactions with the electron-rich azaindole core, leading to complex product mixtures and low yields of the desired deprotected compound. nih.govmdpi.com For example, attempts to deprotect a SEM-protected 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine with TFA resulted in a low 14% yield of the target molecule after extensive purification. nih.gov Alternative reagents like BF₃-OEt₂ have been explored but often lead to even more complex reaction mixtures. mdpi.com
Table 2: Challenges in SEM Deprotection
| Deprotection Reagent | Substrate | Key Challenge | Result | Reference |
| Trifluoroacetic Acid (TFA) | SEM-protected 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine | Release of formaldehyde leading to side reactions | Low yield (13-14%), formation of 8-membered ring side product | nih.govmdpi.com |
| BF₃-OEt₂ | SEM-protected 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine | Formation of complex reaction mixtures | Unsuccessful deprotection | mdpi.com |
Formation of Side Products and Rearrangements
The synthesis of substituted 1H-pyrrolo[2,3-b]pyridines is often complicated by the formation of various side products and molecular rearrangements. These undesired reactions can occur during key bond-forming steps or deprotection stages, significantly lowering the yield of the target compound.
One common issue arises during palladium-catalyzed cross-coupling reactions. In an attempt to perform a Buchwald-Hartwig amination on a 2-iodo-4-chloro-7-azaindole derivative, the oxidative addition of palladium occurred preferentially at the C-2 iodo-position instead of the intended C-4 chloro-position, leading to reduction at C-2 and other unstable side products. nih.gov Even when the reaction order is changed, amination at C-4 can be accompanied by a reduction side reaction, forming the C-4 de-chloro product. nih.gov During Suzuki-Miyaura cross-couplings, a major side product is often the 2,4-diarylated compound, arising from the reaction at both halogenated positions. nih.gov
A particularly notable rearrangement occurs during the acidic deprotection of SEM-protected 7-azaindoles. The formaldehyde released in the process can undergo a two-step electrophilic aromatic substitution with the 4-amino-2-aryl-azaindole structure. This leads to the formation of a tricyclic system incorporating a new, eight-membered ring, which can become the main product under prolonged reaction times or elevated temperatures. nih.govmdpi.com
Table 3: Common Side Products in 7-Azaindole Synthesis
| Reaction Step | Intended Product | Side Product(s) | Reference |
| Pd-catalysed Amination | 4-amino-2-iodo-azaindole | C-2 de-iodo reduction product | nih.gov |
| Pd-catalysed Amination | 4-amino-azaindole | C-4 de-chloro reduction product | nih.gov |
| Suzuki-Miyaura Coupling | 2-aryl-4-chloro-azaindole | 2,4-diarylated azaindole | nih.gov |
| SEM Deprotection (TFA) | 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine | Tricyclic 8-membered azaindole | nih.govmdpi.com |
Computational Chemistry and Molecular Modeling Studies of 5 Chloro 1h Pyrrolo 2,3 B Pyridin 4 Amine Derivatives
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a pivotal computational tool used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. For derivatives of the pyrrolo[2,3-b]pyridine scaffold, these simulations have been instrumental in elucidating their interactions with various protein kinases, which are crucial targets in cancer therapy.
Molecular docking studies on pyrrolo[2,3-b]pyridine derivatives have successfully predicted their binding modes within the ATP-binding pocket of kinases like c-Met. These simulations reveal that the pyrrolo[2,3-b]pyridine core plays a crucial role in anchoring the inhibitors within the active site. tandfonline.com
A consistent finding across these studies is the formation of key hydrogen bonds between the pyrrolo[2,3-b]pyridine moiety and the hinge region of the kinase. For instance, in the c-Met kinase, the pyrrolo[2,3-b]pyridine group has been shown to form two critical hydrogen bonds with the backbone of Met1160. tandfonline.com Additionally, a nitrogen atom in the linker part of the derivative often forms a hydrogen bond with Asp1222. tandfonline.com These three hydrogen bonds are considered vital for the potent inhibition of the c-Met kinase by this class of compounds. tandfonline.com
| Interacting Residue | Type of Interaction | Role in Binding |
|---|---|---|
| Met1160 | Hydrogen Bond | Anchors the inhibitor to the hinge region. |
| Asp1222 | Hydrogen Bond | Provides an additional anchoring point. |
| Phe1223 | Pi-pi Stacking | Stabilizes the aromatic portions of the inhibitor. |
| Phe1134 | Pi-pi Stacking | Contributes to the stabilization of other aromatic moieties. |
Molecular docking simulations also provide a means to estimate the binding affinity of a ligand for its target, often expressed as a docking score. These scores are used to rank potential inhibitors and prioritize them for synthesis and biological testing. The conformational analysis of the docked ligands reveals the most energetically favorable poses within the active site, which is crucial for understanding the structure-activity relationships.
For pyrrolo[2,3-b]pyridine derivatives, the docking scores have been shown to correlate with their experimentally determined inhibitory activities. sci-hub.se The conformational analysis highlights the importance of the spatial arrangement of the different chemical moieties of the inhibitors for optimal interaction with the kinase active site.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.
For a series of 67 pyrrolo[2,3-b]pyridine derivatives targeting the c-Met kinase, robust 3D-QSAR models have been developed using methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). sci-hub.se These models have demonstrated good predictive power, with high squared correlation coefficients (r²) and predictive squared correlation coefficients (r²_pred).
The CoMFA and CoMSIA models provide contour maps that visualize the regions around the aligned molecules where modifications are likely to influence biological activity. These maps guide medicinal chemists in designing new derivatives with potentially improved potency. sci-hub.se
| Model | q² | r² | r²_pred |
|---|---|---|---|
| CoMFA | 0.692 | 0.912 | 0.897 |
| CoMSIA | 0.751 | 0.946 | 0.944 |
The contour maps generated from CoMFA and CoMSIA studies provide valuable insights into the molecular features that are critical for the biological activity of pyrrolo[2,3-b]pyridine derivatives. For instance, the CoMSIA map analysis for c-Met inhibitors highlighted that hydrophobic interactions play a key role in their inhibitory activity. sci-hub.se
These models can pinpoint specific regions where bulky, electron-withdrawing, or hydrogen-bond donating/accepting groups would be beneficial or detrimental to the activity. This information is invaluable for the strategic design of new compounds with enhanced potency and selectivity.
Advanced Computational Techniques for Mechanistic Insights
To gain a more dynamic and detailed understanding of the ligand-target interactions, advanced computational techniques such as molecular dynamics (MD) simulations are employed.
MD simulations provide a temporal dimension to the static picture offered by molecular docking, allowing for the observation of the stability of the ligand-protein complex over time. For a newly designed pyrrolo[2,3-b]pyridine derivative, a 100-nanosecond MD simulation revealed the stability of the compound within the c-Met active site. sci-hub.se Such simulations can also be coupled with binding free energy calculations, like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, to provide a more accurate estimation of the binding affinity. sci-hub.se These advanced computational approaches offer a deeper mechanistic understanding of how these inhibitors function at a molecular level, further aiding in the development of next-generation therapeutic agents.
WaterMap Analysis for Solvent Effects on Ligand Binding
The role of water molecules in the binding site of a protein is a critical factor that can significantly influence ligand affinity. WaterMap is a computational tool that calculates the thermodynamic properties of water molecules in a protein's active site, identifying those that are energetically unfavorable and thus "unhappy" or displaceable. researchgate.netnih.gov By mapping these hydration sites, researchers can design ligands that displace these high-energy water molecules upon binding, leading to a favorable enthalpic and entropic contribution to the free energy of binding. nih.gov
In the context of designing inhibitors based on the 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine scaffold, WaterMap analysis can be employed to understand the hydration patterns within the ATP-binding pocket of a target kinase. The analysis involves running molecular dynamics (MD) simulations to calculate the thermodynamic properties of each hydration site. nih.gov These properties, including enthalpy (ΔH), entropy (-TΔS), and free energy (ΔG), determine whether a water molecule is stable or likely to be displaced.
Table 1: Illustrative WaterMap Analysis of a Kinase Active Site
| Hydration Site ID | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Classification | Implication for Ligand Design |
| W1 | 2.5 | 3.0 | -0.5 | Unstable/Displaceable | Target for displacement by a hydrophobic moiety of the ligand to gain binding affinity. |
| W2 | -1.5 | -2.0 | 0.5 | Stable | Avoid displacing; can be a key bridging water molecule for ligand-protein interactions. |
| W3 | 1.8 | -1.0 | 2.8 | Unstable/Replaceable | Replacing this water with a polar group on the ligand that can satisfy the hydrogen bonding is favorable. |
This table is illustrative and provides conceptual data based on typical WaterMap analyses.
By identifying unstable water molecules (those with a positive ΔG), medicinal chemists can strategically modify the this compound core with substituents that will occupy these unfavorable hydration sites. nih.gov For instance, the addition of a hydrophobic group at a position that would displace an energetically penalized water molecule can lead to a significant improvement in the binding affinity of the derivative. Conversely, stable water molecules that form key hydrogen bond networks should be preserved, and ligands can be designed to interact with them.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore the dynamic nature of ligand-protein interactions. For derivatives of this compound, these methods provide a detailed picture of how these molecules bind to their target kinases and the stability of the resulting complex over time. nih.govnih.gov
MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe the conformational changes and intermolecular interactions within a simulated biological system. mdpi.com A typical MD simulation study for a this compound derivative would involve placing the ligand in the active site of the target protein, solvating the system with explicit water molecules, and then running a simulation for a specified period, often on the nanosecond to microsecond timescale. nih.gov
During the simulation, various parameters are monitored to assess the stability of the complex and the nature of the interactions. These include:
Root Mean Square Deviation (RMSD): To measure the stability of the protein and the ligand's binding pose.
Hydrogen Bond Analysis: To identify key hydrogen bonding interactions between the ligand and the protein that contribute to binding affinity. nih.gov
Interaction Energy Calculations: To quantify the strength of the interaction between the ligand and specific residues in the binding site.
Table 2: Representative Molecular Dynamics Simulation Parameters and Analysis
| Parameter | Value/Description | Purpose |
| Simulation Time | 100 ns | To observe the dynamic behavior and stability of the ligand-protein complex over a significant timescale. nih.gov |
| Force Field | AMBER99SB-ILDN | A set of parameters used to describe the potential energy of the system. mdpi.com |
| Temperature | 300 K | To simulate physiological conditions. |
| Pressure | 1 bar | To simulate physiological conditions. |
| RMSD Analysis | Calculation of RMSD for protein backbone and ligand heavy atoms. | Assesses the convergence and stability of the simulation. |
| Key Interactions | Hydrogen bonds with hinge region residues (e.g., CYS666, GLU664 in CSF1R). mdpi.com | Identifies critical interactions for maintaining the binding mode. |
This table provides typical parameters for an MD simulation study.
Through these simulations, researchers can gain insights into the dynamic behavior of the this compound derivatives in the binding pocket. For example, simulations can reveal how different substituents on the pyrrolopyridine core affect the ligand's conformational flexibility and its ability to maintain crucial hydrogen bonds with the kinase hinge region. mdpi.comnih.gov This information is invaluable for understanding the SAR of a series of compounds and for designing new derivatives with improved binding characteristics and, ultimately, enhanced biological activity. nih.gov
Biological Activity and Mechanistic Pharmacology of 5 Chloro 1h Pyrrolo 2,3 B Pyridin 4 Amine Derivatives
Targeting Kinases as Therapeutic Modalities
Protein kinases are a large family of enzymes that regulate the majority of cellular processes, including metabolism, transcription, cell cycle progression, and apoptosis. Their dysregulation is a hallmark of many diseases, making them one of the most important classes of drug targets. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and inflammatory conditions. Derivatives of the 5-Chloro-1H-pyrrolo[2,3-b]pyridine core have emerged as versatile platforms for designing potent and selective kinase inhibitors.
Receptor Tyrosine Kinase (RTK) Inhibition
Receptor tyrosine kinases are cell surface receptors that play crucial roles in cell-to-cell communication. Ligand binding to their extracellular domain activates the intracellular kinase domain, initiating signaling cascades that drive cell proliferation, survival, and migration. Aberrant RTK activation is a common driver of oncogenesis.
The Colony Stimulating Factor 1 Receptor (CSF-1R) is a key regulator of the survival, proliferation, and differentiation of macrophages and their precursors. In the context of cancer, CSF-1R signaling is crucial for the function of tumor-associated macrophages (TAMs), which often promote tumor growth, angiogenesis, and metastasis. Therefore, inhibiting CSF-1R is a promising therapeutic strategy to modulate the tumor microenvironment.
The 1H-pyrrolo[2,3-b]pyridine scaffold is a core component of several CSF-1R inhibitors. Research has focused on optimizing this scaffold to enhance potency and selectivity. In one study, derivatives of 5-Chloro-1H-pyrrolo[2,3-b]pyridine were synthesized and evaluated for their CSF-1R inhibitory activity. It was found that modifications to the pyridine (B92270) ring had a tangible, albeit sometimes modest, effect on the inhibitory activity. For instance, replacing the chlorine atom at the 5-position with fluorine or moving the substituent to the 4-position resulted in a slight decrease in CSF-1R inhibition, highlighting the sensitivity of the kinase's active site to the substitution pattern on the heterocyclic core acs.org.
| Compound | Modification on Pyrrolo[2,3-b]pyridine Ring | Relative CSF-1R Inhibitory Activity |
|---|---|---|
| I-2 | 5-Chloro substituent | Baseline |
| I-3 | 5-Fluoro substituent (replaces Chloro) | Slightly decreased |
| I-4 | 4-Fluoro substituent (position moved from 5) | Slightly decreased |
Data derived from a study on pyrrolo[2,3-b]pyridine-based CSF-1R inhibitors, showing the effect of halogen substitution on the pyridine ring. acs.org
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four distinct isoforms (FGFR1–4), is involved in critical physiological processes like cell proliferation, migration, and angiogenesis. nih.gov Abnormal activation of the FGFR signaling pathway, due to gene amplification, fusions, or mutations, is associated with the progression of various cancers. nih.govnih.gov Consequently, targeting FGFRs is an attractive strategy for cancer therapy. nih.govnih.gov
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3. nih.gov Structure-activity relationship studies led to the identification of compound 4h , which demonstrated potent, pan-FGFR inhibitory activity. nih.gov The introduction of a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring was found to be a crucial factor in improving the compound's activity, likely by forming a key hydrogen bond with glycine residue G485 in the kinase domain. nih.gov
| Target Kinase | Compound 4h IC₅₀ (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
Inhibitory activity of compound 4h, a 1H-pyrrolo[2,3-b]pyridine derivative, against FGFR isoforms. nih.gov
c-KIT and FMS-like Tyrosine Kinase 3 (FLT3) are two other important RTKs in the same family as CSF-1R. Mutations in c-KIT are drivers for gastrointestinal stromal tumors (GISTs), while FLT3 internal tandem duplication (FLT3-ITD) mutations are found in approximately 20-25% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis. nih.govresearchgate.net
While specific data for 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine derivatives against c-KIT is not prominent in the reviewed literature, related heterocyclic scaffolds have shown significant promise. For instance, novel thiazolo[5,4-b]pyridine derivatives have been synthesized to identify c-KIT inhibitors capable of overcoming resistance to existing therapies like imatinib. nih.gov
For FLT3, various heterocyclic cores are being investigated as potent inhibitors. nih.gov Studies on related scaffolds such as imidazo[4,5-b]pyridines and pyrido[4,3-d]pyrimidines have demonstrated the potential of these core structures to potently inhibit FLT3 kinase. nih.govsemanticscholar.org For example, a series of imidazo[1,2-b]pyridazines were shown to have high potency against FLT3. nih.gov This research on related azaindole scaffolds suggests that the 1H-pyrrolo[2,3-b]pyridine core remains a viable and interesting platform for the development of novel FLT3 inhibitors.
The Epidermal Growth Factor Receptor (EGFR) and the serine/threonine kinase BRAF are critical components of the MAPK signaling pathway, which regulates cell growth and proliferation. The BRAFV600E mutation is found in a high percentage of melanomas, while the EGFRT790M mutation confers resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC). nih.gov
Research into related 5-chloro-indole and pyrrolo-indole derivatives has yielded compounds with potent dual inhibitory activity against both EGFR and BRAFV600E. nih.gov In one such study, compounds 3b and 3e , derived from a 5-chloro-indole-2-carboxylate scaffold, showed excellent inhibitory activity against the resistant EGFRT790M mutant, with potency equivalent to the approved drug osimertinib. nih.gov These compounds also demonstrated an 8-fold selectivity for the mutant EGFRT790M over the wild-type EGFR. nih.govresearchgate.net Furthermore, the derivatives displayed significant inhibitory activity against the BRAFV600E kinase. nih.gov
| Compound | EGFRT790M IC₅₀ (nM) | BRAFV600E IC₅₀ (nM) |
|---|---|---|
| 3b | 8.6 ± 2 | Not specified |
| 3e | 9.2 ± 2 | 45 |
| Osimertinib (Reference) | 8 ± 2 | Not applicable |
| Vemurafenib (Reference) | Not applicable | 31 |
Inhibitory activity of 5-chloro-indole-2-carboxylate derivatives against mutant EGFR and BRAF kinases. nih.gov
Non-Receptor Kinase Inhibition
Non-receptor tyrosine kinases (non-RTKs) are cytosolic enzymes that are critical for relaying signals from cell surface receptors and other cellular stimuli. This family includes kinases such as SRC, ABL, and JAK. Pathological activation of non-RTKs can lead to malignant growth, and they are considered important targets for anti-cancer drug development.
Kinase inhibitors, including those based on the 1H-pyrrolo[2,3-b]pyridine scaffold, often exhibit a degree of polypharmacology, meaning they can inhibit multiple kinases beyond their primary target. This can sometimes include non-receptor kinases. However, specific research focusing on derivatives of this compound as primary inhibitors of non-receptor kinases is not extensively detailed in the current body of literature. Future kinase panel screening of potent RTK inhibitors from this class may reveal significant activity against non-RTKs, potentially opening new avenues for their therapeutic application.
Modulation of Other Enzyme Systems
Phosphodiesterase 4B (PDE4B) is an enzyme that specifically degrades the second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE4B, intracellular cAMP levels rise, which in turn suppresses inflammatory responses. This makes PDE4B an important target for inflammatory diseases, including those affecting the central nervous system (CNS). jst.go.jp
Through a scaffold-hopping approach, a novel series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were identified as potent and selective PDE4B inhibitors. scienceopen.comjst.go.jp Structure-activity relationship (SAR) studies explored substitutions on both the amide portion and the phenyl ring of the scaffold. jst.go.jp The research identified compound 11h as a lead candidate that preferentially inhibits PDE4B over the related PDE4D isoform and significantly inhibits the release of the pro-inflammatory cytokine TNF-α from macrophages. scienceopen.comjst.go.jp
Table 3: Inhibitory Activity of Selected 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives against PDE4B and PDE4D
| Compound | PDE4B IC50 (µM) | PDE4D IC50 (µM) |
| 11h | 0.14 | 0.88 |
| Rolipram (Control) | 0.11 | 0.11 |
Human Neutrophil Elastase (HNE) Inhibition in Inflammatory Processes
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as a promising scaffold for the development of potent Human Neutrophil Elastase (HNE) inhibitors. nih.gov HNE is a serine protease that plays a crucial role in various inflammatory diseases, particularly those affecting the pulmonary system. nih.govfrontiersin.org The overexpression of HNE is linked to tissue destruction in several chronic inflammatory conditions. frontiersin.org
Research into a series of pyrrolo[2,3-b]pyridine derivatives has shown that specific structural features are critical for their inhibitory activity. Studies indicate that the position 2 of the pyrrolo[2,3-b]pyridine scaffold must remain unsubstituted for effective HNE inhibition. nih.gov Modifications at this position lead to a loss of activity. Conversely, introducing certain substituents at position 5 is well-tolerated and can maintain or enhance HNE inhibitory activity. nih.gov This suggests that substituents at the 5-position, such as a chloro group, likely interact with a large pocket in the enzyme's active site, facilitating the formation of a stable Michaelis complex. nih.gov
The inhibitory concentrations (IC₅₀) for some of these derivatives are in the low nanomolar range, highlighting their potency. For instance, certain compounds in this class have demonstrated IC₅₀ values between 15 and 51 nM. nih.gov Molecular docking studies support these findings, showing that the orientation of active pyrrolo[2,3-b]pyridine inhibitors within the HNE catalytic triad (Ser195-His57-Asp102) is crucial for their effectiveness. nih.gov
Table 1: HNE Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives
| Compound | Modification | HNE IC₅₀ (nM) |
|---|---|---|
| Derivative 2a | Unspecified | 15 nih.gov |
| Derivative 2b | Unspecified | 14 nih.gov |
Interaction with Nucleic Acids and DNA-Binding Properties (e.g., G-Quadruplexes)
The pyrrolo[2,3-d]pyrimidine scaffold, a related 7-deazapurine system, is a fundamental component of many nucleotides found in DNA and RNA. nih.gov While direct studies on this compound binding specifically to G-quadruplexes are not extensively detailed in the provided context, the general class of pyrrolopyrimidines has been explored for its interaction with nucleic acid structures. The structural similarity of this scaffold to purine (B94841) bases suggests a potential for interaction with DNA structures. Further research is needed to specifically elucidate the DNA-binding properties and G-quadruplex interactions of this compound derivatives.
Antineoplastic Activities and Cellular Mechanisms
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated as inhibitors of cell proliferation and are considered for the treatment of tumors. google.com Their anticancer effects are mediated through various cellular mechanisms, including inhibiting proliferation, inducing apoptosis, and modulating the cell cycle.
Pyrrolo[3,4-b]pyridin-5-one derivatives have shown cytotoxic effects against breast cancer cell lines, including MDA-MB-231 and MCF-7. mdpi.com One particular compound from this series exhibited significant anticancer activity specifically against the triple-negative breast cancer cell line MDA-MB-231 at a concentration of 6.25 μM. mdpi.com Similarly, certain indolin-2-one derivatives containing a 5-chloro substitution have demonstrated potent cytotoxic activity against breast cancer cell lines MCF-7, MDA-MB-468, and MDA-MB-231, with GI₅₀ values in the low micromolar range. nih.gov The antiproliferative activity of these compounds highlights their potential in targeting breast cancer. mdpi.comnih.gov
Table 2: Antiproliferative Activity Against Breast Cancer Cell Lines
| Compound Class | Cell Line | Activity Metric | Value (µM) |
|---|---|---|---|
| Pyrrolo[3,4-b]pyridin-5-one (1f) | MDA-MB-231 | Effective Concentration | 6.25 mdpi.com |
| 5-chloro-indolin-2-one (96) | MCF-7 | GI₅₀ | 3.59 nih.gov |
| 5-chloro-indolin-2-one (96) | MDA-MB-468 | GI₅₀ | 4.76 nih.gov |
The anticancer activity of pyrrolo[2,3-b]pyridine derivatives is often linked to their ability to induce apoptosis (programmed cell death) and modulate the cell cycle. For example, a pyrrolyldihydropyrazino[1,2-a]indoletrione analogue was found to induce cellular apoptosis in colorectal cancer cells. mdpi.com This compound also caused cell cycle arrest at the G2/M phase. mdpi.com Similarly, other novel synthetic compounds have been shown to induce apoptosis by upregulating pro-apoptotic markers like BAX and caspases, while arresting the cell cycle in specific phases, thereby preventing cancer cell proliferation. nih.gov In studies on MCF-7 breast cancer cells, certain pyrazole derivatives were found to trigger apoptosis and cause cell cycle arrest at the G2/M phase. researchgate.net This dual action of inducing apoptosis and halting cell division is a key mechanism for the antineoplastic effects of these compounds. mdpi.comresearchgate.net
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Research has shown that derivatives based on the pyrrole (B145914) scaffold can inhibit these processes. For instance, the pyrrolyldihydropyrazino[1,2-a]indoletrione analogue, in addition to its other anticancer effects, also reduced the migration and invasion levels of colorectal cancer cells. mdpi.com This suggests that compounds derived from the this compound backbone could play a role in preventing the spread of cancer.
Anti-Inflammatory and Immunomodulatory Effects
Beyond their specific inhibition of HNE, pyrrole-containing compounds exhibit broader anti-inflammatory and immunomodulatory activities. nih.govmdpi.com These compounds can modulate the production of key signaling molecules involved in the inflammatory response.
One study on a pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, demonstrated potent anti-inflammatory activity in a carrageenan-induced paw edema model. nih.govmdpi.com This effect was particularly significant after repeated administration. nih.govmdpi.com Mechanistically, this compound was found to significantly decrease serum levels of the pro-inflammatory cytokine TNF-α. nih.govmdpi.com Furthermore, it led to a marked increase in the levels of the anti-inflammatory cytokine TGF-β1, while levels of IL-10 remained unaffected. nih.govmdpi.com This selective modulation of cytokine profiles indicates a sophisticated immunomodulatory mechanism, positioning these compounds as potential candidates for targeted anti-inflammatory therapies. nih.govmdpi.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Human Neutrophil Elastase (HNE) |
| Serine |
| Histidine |
| Aspartate |
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid |
| Tumor Necrosis Factor-alpha (TNF-α) |
| Transforming growth factor-beta 1 (TGF-β1) |
| Interleukin-10 (IL-10) |
Inhibition of Pro-inflammatory Cytokine Release (e.g., TNF-α)
Derivatives of the pyrrolopyridine scaffold have demonstrated notable anti-inflammatory effects through the modulation of pro-inflammatory cytokine production. Tumor necrosis factor-alpha (TNF-α) is a key cytokine involved in systemic inflammation. The p38 MAP kinase pathway plays a crucial role in the biosynthesis of TNF-α. nih.gov
In one study, novel pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their capacity to inhibit TNF-α production in vivo. The results indicated that specific derivatives were potent inhibitors of TNF-α release stimulated by bacterial lipopolysaccharide (LPS) in rats. nih.gov Similarly, related heterocyclic structures, such as 2-substituted pyrrolo[2,3-b]quinoxalines, have been explored as potential inhibitors of TNF-α. nih.gov In vitro testing of these compounds showed that several derivatives achieved significant inhibition of TNF-α, with some compounds demonstrating over 70% inhibition at a concentration of 10 μM. nih.gov The nature and size of the substituent at the C-2 position of the pyrrolo[2,3-b]quinoxaline ring were found to be key determinants of this inhibitory activity. nih.gov Furthermore, studies on pyrrolo[3,4-d]pyridazinone derivatives have shown they can decrease TNF-α levels in inflamed tissues, reinforcing the potential of the broader pyrrolopyridine-based class of compounds as anti-inflammatory agents. mdpi.com
Reduction of Hepatic Fibrosis Markers (e.g., TGF-β-induced HSCs)
Liver fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix proteins, leading to scarring and potential progression to cirrhosis. nih.govnih.gov A central event in liver fibrogenesis is the activation of hepatic stellate cells (HSCs), which transform into proliferative, fibrogenic myofibroblasts. nih.gov Transforming growth factor-beta (TGF-β) is recognized as a primary profibrogenic cytokine that drives this activation process. nih.govnih.gov
Research into pyrrolopyridine derivatives has identified their potential to counteract these fibrotic processes. A study focused on N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives investigated their effects on activated hepatic stellate cells. The findings revealed that these compounds could inhibit the viability of HSCs, promote their apoptosis, and decrease the expression of key liver fibrosis markers. researchgate.net The mechanism underlying these anti-fibrotic effects was linked to the downregulation of the JAK1/STAT3 signaling pathway, which is involved in HSC activation. researchgate.net This suggests that derivatives of the pyrrolo[2,3-b]pyridine scaffold could serve as promising therapeutic agents for liver fibrosis by directly targeting the activation of hepatic stellate cells.
Antiviral and Antimycobacterial Activities
The broad biological activity of the this compound scaffold extends to antimicrobial applications, with derivatives showing potential against specific viruses and mycobacteria.
Enteroviruses, such as Enterovirus 71 (EV-A71) and Coxsackievirus B3 (CV-B3), are significant human pathogens responsible for a range of illnesses. nih.govsemanticscholar.org There is a pressing need for effective antiviral therapeutics against these non-polio enteroviruses. nih.gov Research has identified that compounds containing a pyrazolopyridine core, which is structurally related to pyrrolopyridine, possess potent and broad-spectrum antiviral activity against multiple strains of EV-D68, EV-A71, and CV-B3. nih.gov
Mechanistic studies, including serial viral passage experiments and thermal shift binding assays, have indicated that these molecules target the highly conserved non-structural viral protein 2C. nih.gov The 2C protein has ATPase and helicase activity and is essential for viral replication. nih.govsemanticscholar.org By targeting this protein, the pyrazolopyridine analogs can effectively inhibit viral activity with EC₅₀ values in the nanomolar range and a high cellular selectivity index. nih.gov Another class of compounds, pyridyl imidazolidinones, also demonstrates activity against EV71 by acting as capsid binders. nih.gov These agents bind to a hydrophobic pocket in the VP1 capsid protein, preventing the conformational changes necessary for viral uncoating and replication. nih.gov
| Compound Class | Target Virus(es) | Proposed Mechanism of Action | Potency |
|---|---|---|---|
| Pyrazolopyridine Analogs | EV-D68, EV-A71, CV-B3 | Inhibition of viral 2C protein | EC₅₀ values in the nanomolar range nih.gov |
| Pyridyl Imidazolidinones | EV71 | Capsid binder (VP1 protein) | Inhibits viral uncoating nih.gov |
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health issue, exacerbated by the emergence of multidrug-resistant strains. nih.gov This has driven the search for novel therapeutic agents. A study investigating a series of 2,4-disubstituted 5-(aryl-2-ylmethyl)-5H-pyrrolo[3,2-d]pyrimidine derivatives, isomers of the pyrrolo[2,3-b]pyridine scaffold, identified potent antitubercular activity. nih.gov
The most promising compound from this series exhibited significant anti-TB activity, including against multidrug-resistant strains, with a Minimum Inhibitory Concentration (MIC₉₉) of 2 µM. nih.gov Structure-activity relationship studies revealed that substitutions at the 2- and 4-positions of the core scaffold were critical for enhancing antimycobacterial potency. nih.gov While the specific this compound was not the focus, these findings on a closely related isomer highlight the potential of the pyrrolopyrimidine core in developing new antitubercular agents.
| Compound Scaffold | Target Organism | Key Finding | Potency (Lead Compound) |
|---|---|---|---|
| 2,4-disubstituted 5H-pyrrolo[3,2-d]pyrimidine | Mycobacterium tuberculosis (including MDR strains) | Substitutions at positions 2 and 4 are critical for activity. | MIC₉₉ of 2 µM nih.gov |
Structure-Activity Relationship (SAR) Studies and Pharmacophore Development
The biological activity of pyrrolo[2,3-b]pyridine derivatives is highly dependent on the nature and position of various substituents on the bicyclic core. SAR studies are crucial for optimizing the potency and selectivity of these compounds for specific biological targets.
Pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, are recognized as valuable core scaffolds in medicinal chemistry, often serving as bioisosteres of indoles and pyrrolopyrimidines in SAR studies. nih.gov They are prominently used as kinase inhibitors, and their selectivity is conferred by the different substituents attached to the azaindole nucleus. nih.govnih.gov
In the development of inhibitors for the colony-stimulating factor 1 receptor (CSF1R) kinase, a specific 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine was synthesized. nih.gov The synthetic strategy involved a chemoselective Suzuki–Miyaura cross-coupling at the C-2 position, followed by a Buchwald–Hartwig amination at the C-4 position. This highlights the importance of substitutions at these specific positions for achieving desired biological activity. nih.gov The resulting 2-aryl derivative was found to be 20-fold less potent than its pyrrolopyrimidine parent compound, indicating that the nitrogen at the N-3 position of the related scaffold was important for efficient CSF1R inhibition. nih.gov For antitubercular pyrrolo[3,2-d]pyrimidines, substitutions at positions 2 and 4 were found to be critical for enhancing potency, while bulkier aromatic groups were preferred at position 5. nih.gov These studies underscore how modifications to both the pyrrole and pyridine portions of the scaffold are essential for fine-tuning the pharmacological profile of these derivatives.
Role of Halogen and Amine Moieties on Binding Affinity and Selectivity
The substituents at the C4 and C5 positions of the 1H-pyrrolo[2,3-b]pyridine ring are pivotal in determining the binding affinity and selectivity of these compounds as kinase inhibitors. The 4-amine group often serves as a key attachment point for side chains that explore various pockets of the kinase active site, while the 5-chloro group can influence binding through direct interactions and electronic effects.
Research into Janus kinase (JAK) inhibitors has highlighted the importance of the 4-amino position. A novel 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold was designed to target JAK1 selectively. nih.gov In this series, modifications to the 4-amino group were critical for achieving selectivity over the highly homologous JAK2. For instance, the introduction of a (2-aminoethyl)amino side chain at the C4-position resulted in a derivative with a 24.7-fold selectivity for JAK1 over JAK2. nih.gov Molecular docking studies suggested that this aminoethyl functionality is positioned to exploit subtle size differences between the ligand-binding sites of JAK1 and JAK2. nih.gov
Further studies on JAK1-selective inhibitors based on an N-alkyl-substituted 1-H-pyrrolo[2,3-b]pyridine carboxamide scaffold also underscore the role of the C4-amino substituent. The derivative 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide emerged as a potent and selective JAK1 inhibitor. nih.gov
Regarding the halogen moiety, the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring is situated near a region of the kinase active site that can be exploited to enhance potency. In the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, it was noted that the 5-position is proximal to the glycine residue G485. nih.gov Introducing a group capable of acting as a hydrogen bond acceptor at this position was proposed as a strategy to improve activity by forming a hydrogen bond. nih.gov While not always forming a classic hydrogen bond, a chlorine atom at this position can participate in favorable halogen bonding interactions with backbone carbonyls or other electron-rich residues in the ATP binding site, thereby anchoring the inhibitor and contributing to its affinity and selectivity profile.
Exploration of Amide Substitutions and Heterocyclic Ring Variations
Modifying the core 1H-pyrrolo[2,3-b]pyridine scaffold through amide substitutions and by exploring different heterocyclic isosteres are key strategies for optimizing inhibitor potency and properties.
The introduction of a carboxamide group, often at the C2 or C5 position, provides a versatile handle for probing the surrounding solvent-exposed region of the kinase active site. In a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides developed as Phosphodiesterase 4B (PDE4B) inhibitors, the substitution effects on the amide portion were systematically explored. nih.gov With a constant 3,4-dichlorophenyl group at another position, various amines were used to form the amide. The resulting derivatives showed a range of moderate to good inhibition against PDE4B. Structure-activity relationship (SAR) studies revealed that increasing the size of the N-alkyl substituent on the amide generally led to a decrease in activity, indicating specific spatial constraints in the binding pocket. nih.gov For example, when the northern portion of the molecule was a 3-chloro-4-methylphenyl group, increasing the amide substituent size resulted in a 2- to 20-fold decrease in inhibitory activity. nih.gov
| Compound | Amide Substituent (R1R2) | PDE4B IC50 (µM) nih.gov |
| 11a | -H | 0.11 |
| 11b | -CH3 | 0.14 |
| 11c | -CH2CH3 | 0.15 |
| 11d | -CH(CH3)2 | 0.44 |
| 11e | Cyclopropyl | 0.22 |
Scaffold hopping, or the isosteric replacement of a core heterocyclic ring system, is another powerful technique. This approach was successfully used in the development of FGFR inhibitors. mdpi.com Researchers started with a 1H-pyrazolo[4,3-b]pyridine scaffold which had weak FGFR1 activity. Guided by structural biology, they replaced this core with a 5H-pyrrolo[2,3-b]pyrazine ring system. This change from a pyridine to a pyrazine ring within the fused heterocyclic system led to a slight but significant increase in binding activity against FGFR1, providing a more promising starting point for further optimization. mdpi.com This demonstrates that even subtle changes in the core heterocycle, such as the position of a nitrogen atom, can alter the binding geometry and improve inhibitory potential.
Fragment Elaboration and Optimization for Potency and Selectivity
Fragment-based drug discovery (FBDD) is a powerful strategy that begins with identifying low-molecular-weight fragments that bind weakly to the target, and then growing or merging these fragments to create more potent leads. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully developed using this approach.
In a campaign to discover Focal Adhesion Kinase (FAK) inhibitors, a fragment screening identified bicyclic scaffolds, such as 1H-pyrazolo[3,4-d]pyrimidines, that bound to the kinase hinge region. acs.org Through a knowledge-based fragment growing approach, essential pharmacophores were added to this initial fragment. This led to the development of highly substituted 1H-pyrrolo[2,3-b]pyridine derivatives with submicromolar cellular FAK inhibition. acs.orgnih.gov This process of "fragment elaboration" allowed for the systematic building of a potent inhibitor from a simple, low-affinity starting point. Structural analysis of the final compounds revealed that an appropriately substituted pyrrolo[2,3-b]pyridine could induce a rare helical conformation in the DFG-loop of the kinase, highlighting how fragment evolution can lead to inhibitors with unique binding modes. acs.org
Once a lead compound is identified, either through fragment-based methods or screening, a process of optimization is undertaken to improve potency and selectivity. This was demonstrated in the development of FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine core. Starting with a lead compound (1 ) that had an FGFR1 IC50 value of 1.9 µM, a structure-based design strategy was employed. nih.gov By modifying substituents to better occupy a hydrophobic pocket and to form additional hydrogen bonds, researchers developed compound 4h . This optimized compound exhibited significantly improved potency against FGFR1, FGFR2, and FGFR3, with IC50 values of 7 nM, 9 nM, and 25 nM, respectively. nih.gov This represents a nearly 300-fold increase in activity against FGFR1 compared to the initial lead, showcasing a successful optimization effort. nih.gov
| Compound | Target Kinase | IC50 (nM) | Ligand Efficiency |
| 1 | FGFR1 | 1900 | 0.13 |
| 4h | FGFR1 | 7 | 0.44 |
| 4h | FGFR2 | 9 | 0.44 |
| 4h | FGFR3 | 25 | 0.44 |
This iterative process of design, synthesis, and testing, guided by an understanding of the target's structure, is fundamental to elaborating initial fragments and optimizing lead compounds into potent and selective drug candidates.
Applications in Drug Discovery and Development Pipeline
5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine as a Core Scaffold for Small Molecule Drug Design
The this compound moiety is a key building block in the synthesis of a multitude of pharmacologically active molecules. Its parent structure, the pyrrolo[2,3-b]pyridine scaffold, is recognized for its role in developing potent inhibitors of various protein kinases, enzymes that play a critical role in cellular signaling pathways. google.com The strategic placement of the chloro and amine groups on the 7-azaindole (B17877) core provides essential points for chemical modification, enabling the synthesis of extensive libraries of compounds for drug screening.
Derivatives of the pyrrolo[2,3-b]pyridine scaffold have been investigated for their potential to treat a range of diseases, including cancer and inflammatory conditions, by targeting specific kinases. google.comwipo.int The structural features of this scaffold allow it to mimic the purine (B94841) base of ATP, enabling it to bind to the ATP-binding site of kinases and inhibit their activity. This inhibitory action can disrupt the signaling pathways that contribute to disease progression.
Preclinical and Clinical Development of Pyrrolo[2,3-b]pyridine-Based Agents
The therapeutic potential of the pyrrolo[2,3-b]pyridine scaffold has been validated through the successful development of drugs and the ongoing investigation of numerous preclinical candidates.
Pexidartinib (B1662808) (TURALIO™) stands as a prime example of a successful drug developed from the pyrrolo[2,3-b]pyridine core. In August 2019, the U.S. Food and Drug Administration (FDA) approved pexidartinib for the treatment of adult patients with symptomatic tenosynovial giant cell tumor (TGCT). researchgate.netfda.govdaiichisankyo.us This marked the first systemic therapy approved for this rare and debilitating disease. fda.govnih.gov
Pexidartinib is an orally administered small molecule that potently and selectively inhibits the colony-stimulating factor 1 receptor (CSF1R), as well as KIT proto-oncogene receptor tyrosine kinase (KIT) and FMS-like tyrosine kinase 3 (FLT3). researchgate.net The development of pexidartinib was based on the understanding that TGCT is a neoplasm that typically overexpresses CSF1. researchgate.net
The trial demonstrated a significant improvement in ORR for patients treated with pexidartinib compared to placebo. ascopost.com The findings from the ENLIVEN study underscored the efficacy of targeting the CSF1R pathway in TGCT and validated the therapeutic utility of the pyrrolo[2,3-b]pyridine scaffold.
Table 1: Key Efficacy Results from the ENLIVEN Phase III Trial of Pexidartinib
| Endpoint | Pexidartinib (N=61) | Placebo (N=59) | p-value |
| Overall Response Rate (ORR) at Week 25 | 38% ascopost.com | 0% ascopost.com | <0.0001 fda.gov |
| Complete Response Rate | 15% ascopost.com | 0% | |
| Partial Response Rate | 23% ascopost.com | 0% |
This table summarizes the primary efficacy outcomes from the pivotal ENLIVEN trial that led to the FDA approval of Pexidartinib.
Beyond the success of pexidartinib, the pyrrolo[2,3-b]pyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Researchers are actively exploring novel derivatives for a variety of diseases by targeting different protein kinases and receptors. google.comwipo.int
Recent studies have highlighted the potential of pyrrolo[2,3-b]pyridine derivatives in several therapeutic areas:
Alzheimer's Disease: Novel derivatives have been synthesized and evaluated as potent inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β), a key target in Alzheimer's disease research. nih.gov Certain compounds demonstrated high inhibitory activity and selectivity, and were shown to inhibit tau protein hyperphosphorylation and promote neurite outgrowth in cellular models. nih.gov
Colorectal Cancer: A new 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II inhibitor of cyclin-dependent kinase 8 (CDK8), a colorectal oncogene. acs.org This compound was found to inhibit tumor growth in preclinical models by downregulating the WNT/β-catenin signaling pathway. acs.org
Breast Cancer: A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as potent inhibitors of fibroblast growth factor receptors (FGFR), which are implicated in various tumors. rsc.org One lead compound effectively inhibited breast cancer cell proliferation, migration, and invasion in vitro. rsc.org
Parkinson's Disease: A novel positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), featuring a pyrazolo[4,3-b]pyridine core, has been identified and characterized. nih.govresearchgate.net This compound represents a potential therapeutic approach for Parkinson's disease. nih.gov
Bacterial Infections: A series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives were identified as a new class of highly potent antibacterial agents. nih.gov
Table 2: Selected Preclinical Candidates Based on the Pyrrolo[2,3-b]pyridine Scaffold
| Compound Class | Therapeutic Target | Indication | Key Findings |
| Pyrrolo[2,3-b]pyridine derivatives | GSK-3β nih.gov | Alzheimer's Disease | Potent and selective inhibition, reduced tau hyperphosphorylation in cell models. nih.gov |
| 1H-Pyrrolo[2,3-b]pyridine derivative | CDK8 acs.org | Colorectal Cancer | Significant inhibition of tumor growth in xenograft models. acs.org |
| 1H-Pyrrolo[2,3-b]pyridine derivatives | FGFR rsc.org | Cancer | Potent inhibition of FGFR1, 2, and 3; inhibited breast cancer cell proliferation and invasion. rsc.org |
| Pyrazolo[4,3-b]pyridine derivative | mGlu4 PAM nih.gov | Parkinson's Disease | Potent and selective mGlu4 PAM with suitable in vivo pharmacokinetic properties. nih.govresearchgate.net |
| 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives | Bacterial targets nih.gov | Bacterial Infections | Demonstrated high antibacterial potency with low cytotoxicity. nih.gov |
This table showcases the diverse applications of the pyrrolo[2,3-b]pyridine scaffold in the development of novel preclinical drug candidates.
Patent Landscape and Innovation Trends in Pyrrolo[2,3-b]pyridine Chemistry
The extensive patenting activity surrounding pyrrolo[2,3-b]pyridine and related structures underscores their commercial and therapeutic importance. The patent landscape reveals key trends in synthesis, therapeutic applications, and intellectual property strategies.
A review of the patent literature highlights the broad scope of innovation in this area. Patents have been granted for various derivatives, their synthesis, and their use in treating a multitude of diseases, primarily by modulating protein kinase activity.
Key patented applications include:
Protein Kinase Inhibitors: Numerous patents cover pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of various protein kinases. google.comgoogle.com For instance, compounds have been patented as inhibitors of Janus Kinase 3 (JAK3), making them useful as immunosuppressive agents for conditions like rheumatoid arthritis, psoriasis, and organ transplant rejection. google.com
Cancer Treatment: Patents describe the use of pyrrolo[2,3-b]pyridine compounds for treating proliferative diseases, including cancer. wipo.int These patents often target specific kinases that are crucial for cancer cell growth and survival.
SGK-1 Kinase Inhibition: Derivatives of 1H-pyrrolo[2,3-b]pyridine have been patented for their utility as inhibitors of SGK-1 kinase, indicating their potential in treating disorders mediated by this enzyme's activity. google.com
Autoimmune and Inflammatory Diseases: The role of these compounds as immunosuppressive agents has led to patents for their use in treating a wide range of autoimmune diseases, such as lupus, multiple sclerosis, ulcerative colitis, and Crohn's disease. google.com
Table 3: Representative Patents for Pyrrolopyridine Derivatives
| Patent Number | Title | Key Application/Innovation |
| WO/2019/034890 | PYRROLO[2,3-B]PYRIDINE COMPOUNDS AND THEIR USE IN THE TREATMENT OF CANCER wipo.int | Compounds with pharmacological effects at MRCK for treating proliferative diseases like cancer. wipo.int |
| EP2395004A3 | Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors google.com | Describes compounds active on protein kinases for diseases associated with aberrant kinase activity. google.com |
| USRE41783E1 | Pyrrolo[2,3-D]pyrimidine compounds google.com | Covers pyrrolo[2,3-d]pyrimidine compounds as JAK3 inhibitors for immunosuppression in various autoimmune diseases and organ transplants. google.com |
| WO2006063167A1 | 1h-pyrrolo[2,3-b]pyridines google.com | Describes derivatives of pyrrolo[2,3-b]pyridine as SGK-1 kinase inhibitors. google.com |
| US8415355B2 | Pyrrolopyrimidine compounds and their uses google.com | Relates to pyrrolopyrimidine compounds for modulating protein kinase activity, particularly CDK4. google.com |
This table provides a snapshot of the patent landscape, illustrating the diverse therapeutic targets and diseases addressed by pyrrolopyridine-based compounds.
The patent landscape and the continuous stream of preclinical research suggest several strategic directions for future R&D involving the pyrrolo[2,3-b]pyridine scaffold. The established success of this scaffold as a "privileged structure," particularly for kinase inhibition, provides a strong foundation for further innovation.
Future strategic implications include:
Exploring New Kinase Targets: While targets like CSF1R and JAKs have been successfully drugged, the vastness of the human kinome presents numerous opportunities to develop novel inhibitors for other kinases implicated in disease.
Enhancing Selectivity: A key challenge in kinase inhibitor development is achieving high selectivity to minimize off-target effects. Future research will likely focus on designing derivatives with improved selectivity profiles, leading to better therapeutic outcomes.
Broadening Therapeutic Applications: The demonstrated efficacy of these compounds in oncology and autoimmune diseases encourages their exploration in other areas. The investigation of derivatives for neurodegenerative diseases like Alzheimer's and Parkinson's is a promising trend that is likely to expand. nih.govnih.gov
Innovative Synthetic Methodologies: As the demand for structurally diverse libraries of pyrrolopyridine derivatives grows, so does the need for more efficient and versatile synthetic methods. Continued innovation in synthetic chemistry will be crucial for accessing novel chemical space and accelerating the drug discovery process.
The continued focus on this versatile chemical scaffold is expected to yield a new generation of therapeutic agents for a wide array of unmet medical needs.
Emerging Research Frontiers and Future Perspectives for 5 Chloro 1h Pyrrolo 2,3 B Pyridin 4 Amine
Development of Next-Generation Pyrrolo[2,3-b]pyridine Therapeutics with Enhanced Specificity
The development of next-generation therapeutics from the pyrrolo[2,3-b]pyridine scaffold is centered on enhancing target specificity to improve efficacy and minimize off-target effects. A primary strategy involves detailed structure-activity relationship (SAR) studies. nih.gov By systematically modifying the core structure, medicinal chemists can identify which parts of the molecule are crucial for potent and selective inhibition of a biological target.
One advanced approach is molecular hybridization, which involves combining structural features from known inhibitors to create new chemical entities with improved properties. For instance, researchers have designed novel Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors by merging fragments of Pexidartinib (B1662808) with a pyrrolo[2,3-d]pyrimidine nucleus. nih.govmdpi.com This strategy, supported by initial molecular docking studies, aims to develop drug candidates with enhanced enzymatic activity and cellular efficacy. nih.govmdpi.com
Another key technique is scaffold hopping, where the core structure is replaced with a bioisosteric equivalent to explore new chemical space and improve properties like potency or pharmacokinetics. nih.gov The 7-azaindole (B17877) core of pyrrolo[2,3-b]pyridine is itself considered a bioisostere of indoles and pyrrolopyrimidines, making it a valuable scaffold for SAR studies in kinase inhibitor development. nih.gov These rational design approaches are crucial for creating derivatives that are not only potent but also highly selective for their intended targets, a key characteristic of next-generation therapeutics.
| Strategy | Description | Objective | Example Application |
|---|---|---|---|
| Structure-Activity Relationship (SAR) Studies | Systematic modification of the chemical structure to determine the influence of different functional groups on biological activity. | Enhance potency and selectivity for the target protein. | Development of specific 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines as CSF1R inhibitors. nih.gov |
| Molecular Hybridization | Combining structural fragments from different known active compounds into a single new molecule. | Create novel compounds with potentially synergistic or improved therapeutic properties. | Merging Pexidartinib fragments with a pyrrolo[2,3-d]pyrimidine nucleus to create new CSF1R inhibitors. nih.govmdpi.com |
| Scaffold Hopping | Replacing the central core of a molecule with a structurally different but functionally similar scaffold (bioisostere). | Discover new chemical classes with improved drug-like properties and potentially novel intellectual property. | Using the 7-azaindole core as a bioisostere for pyrrolopyrimidines in kinase inhibitor design. nih.gov |
Exploration of Novel Biological Targets and Disease Indications
While the pyrrolo[2,3-b]pyridine scaffold is well-established in targeting kinases like CSF-1R, c-Kit, and Flt-3 for conditions such as tenosynovial giant cell tumors, ongoing research is actively exploring new biological targets and, consequently, new disease indications. mdpi.com This expansion broadens the therapeutic horizon for derivatives of 5-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine.
Recent studies have identified other kinase families as promising targets. For example, novel 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which play a crucial role in various cancers. rsc.org One such derivative, compound 4h, demonstrated significant inhibitory activity against FGFR1, 2, and 3, and was shown to inhibit breast cancer cell proliferation, migration, and invasion in vitro. rsc.org Similarly, the related pyrrolo[2,3-d]pyrimidine scaffold has been used to develop selective inhibitors of Protein Kinase B (Akt), another key target in cancer signaling pathways. acs.org
Beyond oncology, the broader pyrrolopyridine scaffold is being investigated for other therapeutic applications. Some derivatives have shown potential as antimicrobial agents, addressing the growing problem of bacterial resistance. nih.govnih.gov Furthermore, in the search for treatments for viral diseases, related polyheterocyclic compounds like pyrrolo[3,4-b]pyridin-5-ones have been synthesized and studied for their potential to inhibit viruses such as SARS-CoV-2. mdpi.comnih.gov These explorations underscore the versatility of the pyrrolopyridine framework in addressing a wide spectrum of human diseases.
| Biological Target | Disease Indication | Scaffold Example | Reference |
|---|---|---|---|
| CSF-1R, c-Kit, Flt-3 | Tenosynovial Giant Cell Tumor (TGCT) | 1H-pyrrolo[2,3-b]pyridine (Pexidartinib) | mdpi.com |
| Fibroblast Growth Factor Receptors (FGFRs) | Cancer (e.g., Breast Cancer) | 1H-pyrrolo[2,3-b]pyridine | rsc.org |
| Protein Kinase B (Akt) | Cancer | 7H-pyrrolo[2,3-d]pyrimidine | acs.org |
| αβ-tubulin (in silico) | Cancer (e.g., Cervical Carcinoma) | pyrrolo[3,4-b]pyridin-5-one | nih.gov |
| SARS-CoV-2 Viral Proteins (in silico) | COVID-19 | pyrrolo[3,4-b]pyridin-5-one | mdpi.comnih.gov |
| Bacterial Topoisomerases (general) | Bacterial Infections | Pyrrole (B145914) derivatives | nih.gov |
Integration of Advanced Computational and Experimental Methodologies for Rational Design
The rational design of novel therapeutics based on the this compound scaffold is increasingly driven by a synergistic integration of advanced computational and experimental methodologies. This approach accelerates the drug discovery process by allowing scientists to predict molecular interactions and prioritize the synthesis of the most promising compounds.
Computational techniques such as molecular docking are used to simulate how a potential drug molecule binds to the three-dimensional structure of its biological target. mdpi.comnih.gov These simulations help in understanding the key interactions and guide the design of new derivatives with improved binding affinity. For instance, docking studies were employed to support the idea of merging Pexidartinib fragments with a pyrrolopyrimidine nucleus to design new CSF1R inhibitors. mdpi.com
Following computational prediction, quantitative structure-activity relationship (QSAR) studies are often performed. QSAR models mathematically correlate the chemical structures of a series of compounds with their biological activities, helping to identify the molecular fragments that are most significant for efficacy. nih.gov Furthermore, ligand-based pharmacophore models can be developed to define the essential structural features required for a molecule to bind to its target, which can then be used to screen virtual libraries for new potential candidates. nih.gov
The insights gained from these in silico studies are then validated through experimental methodologies. Promising candidates are synthesized using advanced chemical techniques, such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. nih.govnih.gov The synthesized compounds are subsequently evaluated in a battery of in vitro and cellular assays to confirm their biological activity and selectivity, completing the iterative cycle of rational drug design. nih.govrsc.orgnih.gov
| Methodology | Type | Application in Pyrrolopyridine Drug Design | Reference |
|---|---|---|---|
| Molecular Docking | Computational | Predicting the binding mode of inhibitors to targets like αβ-tubulin and CSF1R. | mdpi.comnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Computational | Identifying key molecular frameworks responsible for cytotoxicity against cancer cell lines. | nih.gov |
| Pharmacophore Modeling | Computational | Proposing models to find new candidates that can bind strongly to a biological target like αβ-tubulin. | nih.gov |
| Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | Experimental | Synthesizing novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine derivatives. | nih.govnih.gov |
| In Vitro Biological Assays | Experimental | Evaluating the inhibitory activity of new compounds against kinases (e.g., FGFR, CSF1R) and cancer cells. | nih.govrsc.org |
Q & A
Q. What are the common synthetic routes for 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine?
- Methodological Answer : The compound is synthesized via Vilsmeier-Haack reactions using dimethylformamide (DMF) and phosphoryl chloride (POCl₃) at 0–100°C for 15–24 hours, yielding 4-chloro derivatives . Alternatively, palladium-catalyzed cross-coupling with aniline derivatives under controlled conditions (e.g., 80–100°C, 12–24 hours) enables C–N bond formation, as demonstrated in the synthesis of N-phenylthieno[2,3-b]pyridin-4-amine analogs . Key steps include:
- Purification via column chromatography (silica gel, ethyl acetate/hexane).
- Characterization by , , and high-resolution mass spectrometry (HRMS).
Q. How is the crystal structure of this compound determined?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed using a Bruker CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Data collection parameters include:
- Temperature: 296 K.
- Resolution: 0.75–0.84 Å.
- Refinement using SHELXL-97 (full-matrix least-squares on ) .
Example crystallographic data for a related compound:
| Parameter | Value |
|---|---|
| Space group | (monoclinic) |
| Unit cell (Å) | |
| β angle (°) | 92.25 |
| R factor | 0.052 |
Q. What spectroscopic techniques confirm the identity of this compound?
- Methodological Answer :
- NMR : and NMR in DMSO-d₆ confirm aromatic protons (δ 7.2–8.5 ppm) and chlorine-substituted carbons (δ 110–125 ppm) .
- Mass Spectrometry : HRMS (ESI+) shows a molecular ion peak at 168.0321 (calc. 168.0325 for ) .
- FT-IR : Stretching vibrations for N–H (3300–3400 cm⁻¹) and C–Cl (650–750 cm⁻¹) .
Advanced Research Questions
Q. How can synthetic yields be optimized in palladium-catalyzed cross-coupling reactions involving this compound?
- Methodological Answer :
- Catalyst System : Use Pd(OAc)₂ (2–5 mol%) with XPhos ligand (4–10 mol%) to enhance catalytic activity .
- Solvent : DMF or toluene at 100°C for 12–24 hours.
- Additives : K₂CO₃ or Cs₂CO₃ (2 equiv.) as a base improves coupling efficiency.
- Yields : Reported yields range from 45% (for electron-deficient aryl halides) to 85% (for electron-rich partners) .
Q. How are structural contradictions resolved between spectroscopic and crystallographic data?
- Methodological Answer : Discrepancies (e.g., bond lengths or angles) are addressed via:
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., N–H⋯N, C–H⋯Cl) .
- Density Functional Theory (DFT) : Optimizes geometry using B3LYP/6-311G(d,p) basis sets to compare with experimental XRD data .
Example: A 0.05 Å deviation in C–Cl bond length between XRD and DFT was attributed to crystal packing effects .
Q. What strategies are used to study structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Bioisosteric Replacement : Substituting chlorine with bromine or trifluoromethyl groups alters kinase inhibition profiles (e.g., Pexidartinib: IC₅₀ = 10 nM for CSF1R) .
- Docking Studies : Autodock Vina or Schrödinger Suite evaluates binding poses in targets like tyrosine kinases (PDB: 4EW) .
- Pharmacokinetic Profiling : Microsomal stability assays (human liver microsomes, 1 mg/mL protein) assess metabolic stability .
Q. How is computational modeling applied to predict reactivity and stability?
- Methodological Answer :
- Reactivity : Fukui indices (calculated via Gaussian 16) identify nucleophilic sites (e.g., C3 position for electrophilic substitution) .
- Thermal Stability : Thermogravimetric analysis (TGA) under N₂ (10°C/min) shows decomposition >250°C, correlating with DFT-calculated bond dissociation energies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
